Sodium 3-bromobenzenesulfinate
CAS No.: 89520-70-7
Cat. No.: VC2285102
Molecular Formula: C6H4BrNaO2S
Molecular Weight: 243.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89520-70-7 |
|---|---|
| Molecular Formula | C6H4BrNaO2S |
| Molecular Weight | 243.06 g/mol |
| IUPAC Name | sodium;3-bromobenzenesulfinate |
| Standard InChI | InChI=1S/C6H5BrO2S.Na/c7-5-2-1-3-6(4-5)10(8)9;/h1-4H,(H,8,9);/q;+1/p-1 |
| Standard InChI Key | LMRDXRGLFWAOLS-UHFFFAOYSA-M |
| SMILES | C1=CC(=CC(=C1)Br)S(=O)[O-].[Na+] |
| Canonical SMILES | C1=CC(=CC(=C1)Br)S(=O)[O-].[Na+] |
Introduction
Physical and Chemical Properties
Fundamental Properties
Sodium 3-bromobenzenesulfinate exhibits characteristics typical of aromatic sulfinate salts. The table below summarizes its key physical and chemical properties:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₆H₄BrSO₂Na |
| Molecular Weight | 227.05 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Highly soluble in water; moderately soluble in polar organic solvents |
| Melting Point | Decomposes before melting (estimated >250°C) |
| pH (aqueous solution) | Approximately 7-8 (mildly basic) |
| Stability | Sensitive to oxidation in air; hygroscopic |
Spectroscopic Characteristics
The compound demonstrates characteristic spectroscopic properties that aid in its identification and purity assessment. While specific spectral data for sodium 3-bromobenzenesulfinate is limited, it would typically exhibit the following features:
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NMR Spectroscopy: The ¹H NMR spectrum would show characteristic aromatic proton signals, with splitting patterns reflecting the meta-bromination pattern.
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IR Spectroscopy: Strong absorption bands corresponding to S=O stretching (typically around 1050-1150 cm⁻¹).
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Mass Spectrometry: Molecular ion peaks reflecting the bromine isotope pattern (characteristic M and M+2 peaks with nearly equal intensity).
Chemical Reactivity
Sodium 3-bromobenzenesulfinate demonstrates reactivity patterns common to sulfinate salts, with the following notable characteristics:
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Nucleophilicity: The sulfinate group acts as a nucleophile in various substitution reactions.
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Oxidation Susceptibility: Readily oxidizes to the corresponding sulfonate in the presence of oxidizing agents.
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Reducing Properties: Can function as a mild reducing agent in certain reaction systems.
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Metal Coordination: The sulfinate group can coordinate with transition metals, forming complexes of varied stability.
Synthesis Methods
From Sulfonyl Chloride Precursors
While the search results don't specifically detail the synthesis of sodium 3-bromobenzenesulfinate, related compounds like 3-bromobenzenesulfonyl chloride can serve as precursors. Based on standard procedures for sulfinate synthesis, the following route could be employed:
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Reduction of 3-bromobenzenesulfonyl chloride with appropriate reducing agents in the presence of sodium hydroxide.
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Alternatively, treatment of the sulfonyl chloride with sodium sulfite under controlled conditions.
The related patent information for 2-bromobenzenesulfonyl chloride synthesis indicates that diazotization routes are effective for preparing brominated aromatic sulfonyl compounds . These methods could be adapted for the meta-brominated variant as follows:
| Step | Reaction Components | Conditions | Expected Yield |
|---|---|---|---|
| 1 | 3-bromoaniline, HCl, NaNO₂ | Diazotization at 0-5°C | >90% intermediate |
| 2 | Diazonium salt, SO₂, CuCl catalyst | Controlled temperature (-5 to 10°C) | 70-85% |
| 3 | Sulfonyl chloride, Na₂SO₃, NaOH | Aqueous medium, pH control | 65-80% final product |
Alternative Synthetic Approaches
Several alternative approaches to synthesizing sodium 3-bromobenzenesulfinate may be considered:
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Direct Sulfonation: Bromobenzene can undergo sulfonation followed by conversion to the sulfinate salt.
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From Organometallic Intermediates: Reaction of 3-bromophenylmagnesium bromide with sulfur dioxide followed by treatment with sodium hydroxide.
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Photochemical Methods: Light-induced sulfonation of bromobenzene under specific catalytic conditions.
The methodology described for the synthesis of sodium 3-chloro-2-hydroxypropane-1-sulfonate in search result demonstrates the general principle of forming sulfonate salts, which could be adapted for preparing sulfinates with appropriate modifications to the reaction conditions.
Applications and Uses
Synthetic Applications
Sodium 3-bromobenzenesulfinate serves as a versatile building block in organic synthesis, particularly in:
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Cross-Coupling Reactions: The compound can participate in metal-catalyzed cross-coupling reactions, particularly those utilizing the bromine substituent for further functionalization.
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Sulfonylation Reactions: It can serve as a sulfonylating agent in various transformations.
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Heterocycle Synthesis: The compound provides a useful scaffold for constructing heterocyclic compounds, similar to how 3-bromobenzenesulfonyl chloride is used in the synthesis of furan, thiophene, and pyrrole derivatives .
Pharmaceutical Applications
The meta-brominated aromatic sulfinate structure makes this compound potentially valuable in pharmaceutical research:
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Drug Precursor: It may serve as an intermediate in the synthesis of sulfonamide-based drugs.
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Pharmacophore Component: The unique electronic and steric properties of the meta-brominated aromatic ring potentially offer valuable pharmacological characteristics.
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Protease Inhibitor Development: Similar to the applications of 3-bromobenzenesulfonyl chloride in HIV protease inhibitor synthesis , the sulfinate counterpart could provide alternative synthetic pathways to these compounds.
Analytical and Research Applications
Beyond synthetic chemistry, sodium 3-bromobenzenesulfinate may find use in:
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Spectroscopic Standards: As a reference compound in instrumental analysis.
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Metal Coordination Studies: For investigating sulfinate-metal interactions.
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Reaction Mechanism Investigations: As a probe for understanding sulfinyl group transfer processes.
Analytical Methods
Identification Techniques
Several analytical methods are applicable for identifying and characterizing sodium 3-bromobenzenesulfinate:
| Technique | Application | Key Parameters |
|---|---|---|
| NMR Spectroscopy | Structure confirmation | ¹H, ¹³C, and potentially ²³Na NMR |
| FTIR Spectroscopy | Functional group identification | S=O stretching bands |
| Mass Spectrometry | Molecular weight confirmation | Characteristic bromine isotope pattern |
| Elemental Analysis | Compositional verification | C, H, S, Br percentages |
| X-ray Crystallography | Crystal structure determination | Bond angles, lattice parameters |
Related Compounds and Comparative Analysis
Relationship to 3-Bromobenzenesulfonyl Chloride
3-Bromobenzenesulfonyl chloride, as described in search result , represents a key precursor and chemical relative of sodium 3-bromobenzenesulfinate. The comparative properties of these compounds are summarized below:
Comparison with Other Sulfinates
The position of the bromine substituent significantly influences the properties and reactivity of bromobenzenesulfinates:
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Ortho-Brominated Variant: Steric effects of the ortho-bromine influence reactivity and create potential for intramolecular interactions.
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Para-Brominated Variant: Electronic effects are maximized through resonance with the sulfinate group.
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Meta-Brominated Variant: Provides a balance of electronic influence without significant steric hindrance.
Relationship to Other Sulfur Compounds
Sodium 3-bromobenzenesulfinate occupies a distinctive position in the oxidation sequence of sulfur compounds:
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Less Oxidized States: Thiols and thioethers
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Intermediate State: Sulfinates (including sodium 3-bromobenzenesulfinate)
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More Oxidized States: Sulfonates and sulfates
This positioning gives sodium 3-bromobenzenesulfinate unique redox properties that distinguish it from both more reduced and more oxidized sulfur species.
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